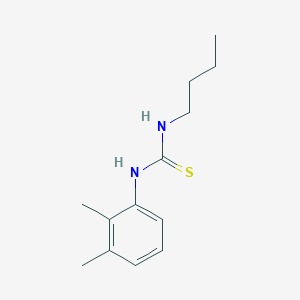
1-Butyl-3-(2,3-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(2,3-dimethylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline with butyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-(2,3-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or dimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(2,3-dimethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, making it a candidate for research in neurodegenerative diseases.
Medicine: Its potential anticancer and antibacterial properties are being explored, with studies showing promising results in inhibiting the growth of certain cancer cell lines and bacterial strains.
Industry: The compound is used in the production of dyes, elastomers, and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as acetylcholinesterase, inhibiting their activity. This is achieved through the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-(2,3-dimethylphenyl)thiourea can be compared with other thiourea derivatives such as:
1-Butyl-3-(2,5-dimethylphenyl)thiourea: Similar in structure but with different positional isomers, leading to variations in reactivity and biological activity.
1-Butyl-3-phenylthiourea: Lacks the dimethyl groups, resulting in different chemical and biological properties.
1,3-Bis(2,6-dimethylphenyl)thiourea: Contains two dimethylphenyl groups, which may enhance its enzyme inhibitory activity compared to the mono-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H20N2S |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
1-butyl-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C13H20N2S/c1-4-5-9-14-13(16)15-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
XXLUZHUNDNSKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1=CC=CC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B10873351.png)
![Methyl 7-(3,4-dimethoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10873358.png)
![ethyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10873370.png)
![12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B10873374.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10873377.png)
![6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one](/img/structure/B10873388.png)
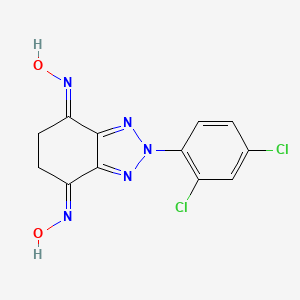
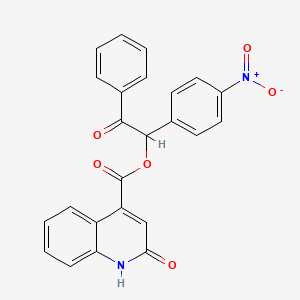
![4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B10873417.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10873420.png)
![4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10873430.png)
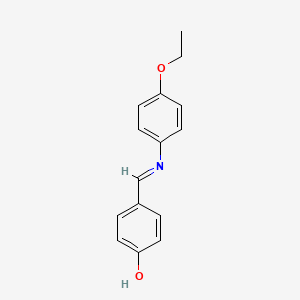
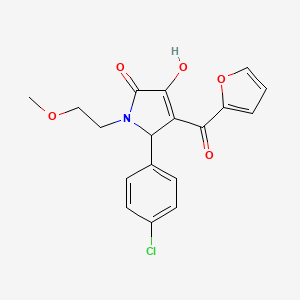
![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
